N-(4-acetamidophenyl)-2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)acetamide is an anilide and a member of acetamides.
Scientific Research Applications
Anticancer Activity
A study explored the synthesis and biological evaluation of derivatives similar to N-(4-acetamidophenyl)-2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)acetamide for their anticancer activity. The compounds exhibited selective cytotoxicity against certain cancer cell lines, highlighting their potential in cancer treatment (Evren et al., 2019).
Coordination Complexes and Antioxidant Activity
Another study synthesized pyrazole-acetamide derivatives and investigated their coordination with metal ions. These compounds showed significant antioxidant activity, which is crucial in combating oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial Evaluation
Compounds structurally related to this compound were synthesized and evaluated for their antimicrobial properties. These compounds showed varied effectiveness against different microbial species, indicating potential for antimicrobial drug development (Gul et al., 2017).
Synthesis and Evaluation for Antimicrobial Agents
In a related study, novel derivatives were synthesized to determine their antimicrobial activity. The compounds were tested against various bacteria and fungi, showing potential as antimicrobial agents (Baviskar et al., 2013).
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)acetamide |
InChI |
InChI=1S/C18H22N4O2/c1-12-3-8-17-14(9-12)10-22(21-17)11-18(24)20-16-6-4-15(5-7-16)19-13(2)23/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
JTTJZVICOZMDME-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NN(C=C2C1)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CC1CCC2=NN(C=C2C1)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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